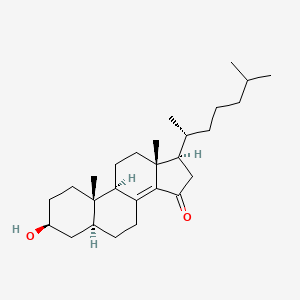
Colestolone
Descripción general
Descripción
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis . It was first reported in 1977 and was studied until at least 1988, but was never introduced for medical use . It has been found to significantly reduce serum levels of cholesterol both in animals and in humans .
Synthesis Analysis
Colestolone inhibits multiple relatively early-stage steps in cholesterol biosynthesis such as HMG-CoA reductase . It does not appear to affect any late-stage steps (after squalene, specifically) . Unlike late-stage cholesterol biosynthesis inhibitors like triparanol and azacosterol, no accumulation of sterols has been observed in animals treated with colestolone .Molecular Structure Analysis
The IUPAC name for Colestolone is (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one . The molecular formula is C27H44O2 and the molar mass is 400.647 g·mol−1 .Aplicaciones Científicas De Investigación
Hypocholesterolemic Agent
Colestolone is known as a potent inhibitor of sterol biosynthesis and is described as a hypocholesterolemic agent . It has been found to significantly reduce serum levels of cholesterol in both animals and humans by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as HMG-CoA reductase . This property makes it a potential candidate for the development of cholesterol-lowering drugs.
Drug Delivery Applications
Cholesterol derivatives, including Colestolone, have applications in drug delivery systems . Their structural characteristics allow them to be used in the formulation of liposomes and other lipid-based delivery vehicles, which can enhance the solubility and bioavailability of drugs.
Anticancer, Antimicrobial, and Antioxidant Compounds
Colestolone derivatives have shown promise in the development of new anticancer, antimicrobial, and antioxidant compounds . Their ability to integrate into cell membranes and influence membrane fluidity can be exploited to target diseased cells or pathogens.
Cholesterol-Based Liquid Crystals
The structural rigidity and planarity of Colestolone make it suitable for the creation of cholesterol-based liquid crystals . These materials have potential uses in electronic displays, sensors, and other advanced materials.
Cholesterol-Based Gelators
Colestolone can be used to synthesize cholesterol-based gelators . These substances have the ability to form gels by structurally organizing liquids, which can be useful in pharmaceutical formulations and materials science.
Bioimaging Applications
Due to its biochemical properties, Colestolone can be utilized in bioimaging applications . It can be conjugated with imaging agents to improve the visualization of biological processes and structures.
Synthetic Applications
Colestolone serves as a precursor for the synthesis of various cholesterol derivatives . Its conversion into other compounds can be leveraged in the synthesis of steroids and other bioactive molecules.
Cardiovascular Disease Research
While direct clinical effects on cardiovascular morbidity and mortality are not available, Colestolone’s role in cholesterol control suggests it could contribute to a reduction in cardiovascular risk . Research in this area could lead to new therapeutic strategies for heart disease.
Mecanismo De Acción
Target of Action
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis . Its primary target is the enzyme HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis .
Mode of Action
Colestolone interacts with its target, HMG-CoA reductase, by inhibiting its function . This inhibition disrupts the biosynthesis of cholesterol, affecting multiple relatively early-stage steps .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Colestolone affects the cholesterol biosynthesis pathway . This pathway is responsible for the production of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . By inhibiting this pathway, Colestolone reduces the production of cholesterol .
Pharmacokinetics
It is known that colestolone also serves as a precursor of cholesterol and is efficiently converted into it in rat liver homogenates and upon oral administration to rats .
Result of Action
The primary result of Colestolone’s action is a significant reduction in serum levels of cholesterol both in animals and in humans .
Safety and Hazards
Propiedades
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVVMHRTUSXHL-GGVPDPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046212 | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colestolone | |
CAS RN |
50673-97-7 | |
| Record name | 3β-Hydroxy-5α-cholest-8(14)-en-15-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLESTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



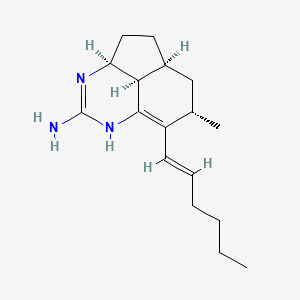

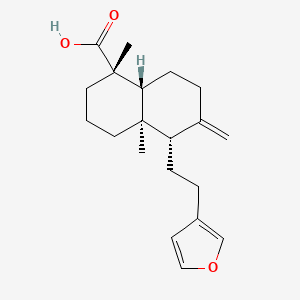
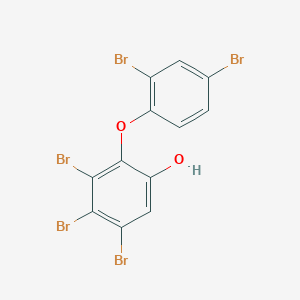
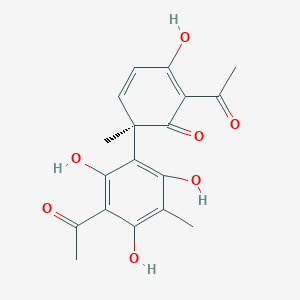
![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)

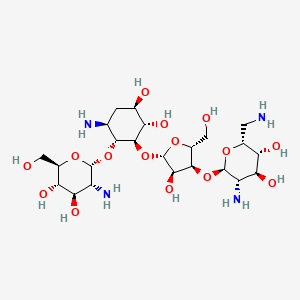
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)
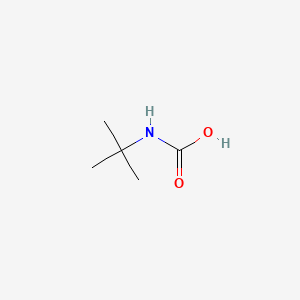
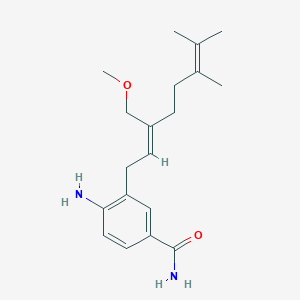
![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)
![3-(6-Ethylbenzo[1,3]dioxol-5-yl)-7,8-dimethoxy-2-methyl-2h-isoquinolin-1-one](/img/structure/B1246946.png)